1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

Catalog No.
S13679781
CAS No.
M.F
C14H18FNO2
M. Wt
251.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-...

Product Name

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

IUPAC Name

1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

InChI

InChI=1S/C14H18FNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)

InChI Key

DAZYNKSIHOHVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2F)C(=O)O

1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound characterized by its unique cyclopentane structure, which includes an amino group and a fluorinated aromatic ring. The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 278.30 g/mol. The IUPAC name reflects its structure, indicating the presence of both an amino group and a carboxylic acid functional group, making it a potential candidate for various biological applications.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group under suitable conditions.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, palladium on carbon or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.

The biological activity of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is linked to its structural components, particularly the amino and aromatic groups. These components can interact with various molecular targets such as enzymes and receptors, potentially modulating biological pathways. Research into similar compounds has suggested that modifications in the structure can influence pharmacological profiles, including anti-inflammatory and analgesic effects .

The synthesis of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
  • Amination: Introducing the amino group often involves the reaction of a precursor with an amine source.
  • Fluorination: The introduction of the fluorine atom into the phenyl ring can be achieved through electrophilic aromatic substitution or nucleophilic fluorination methods.

Optimized synthetic routes are crucial for industrial production to ensure high yield and purity, often employing catalysts and purification techniques like recrystallization or chromatography .

This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting specific pathways in diseases such as cancer or neurological disorders. Additionally, its unique properties might make it useful in materials science or as a reagent in organic synthesis .

Interaction studies are essential to elucidate the mechanism of action of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro and In Vivo Studies: Analyzing the biological effects through cell-based assays or animal models to determine efficacy and safety profiles.
  • Mechanistic Studies: Investigating how structural modifications affect interaction with biological targets.

Such studies help in understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development efforts .

Several compounds share structural similarities with 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidSimilar cyclopentane structureContains a nitro group instead of a fluorine atom
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acidSimilar cyclopentane structureContains a cyano group instead of fluorine
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acidSimilar cyclopentane structureContains a chlorine atom instead of fluorine

Uniqueness

The uniqueness of 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid lies in its cyclopentane ring combined with a fluorinated aromatic system, which may impart distinct chemical reactivity and biological properties compared to its analogs. This specific configuration can influence its pharmacological profile, stability, and interactions with other molecules, making it a subject of interest for further research in medicinal chemistry .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.13215698 g/mol

Monoisotopic Mass

251.13215698 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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